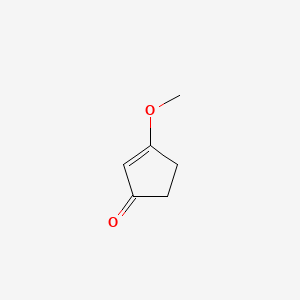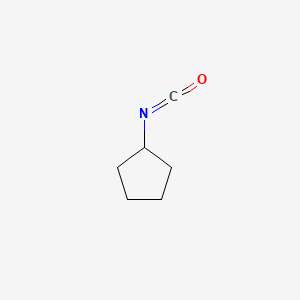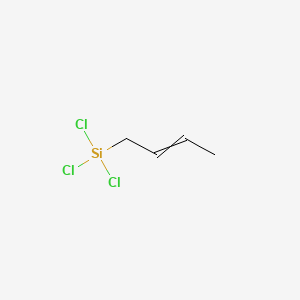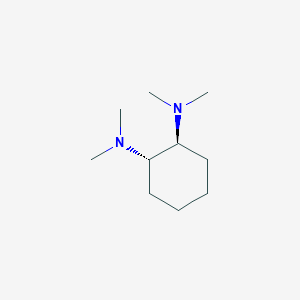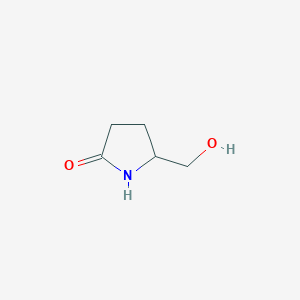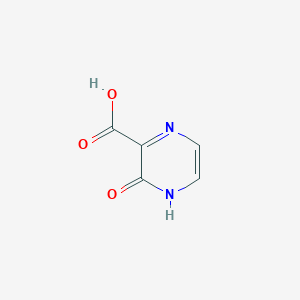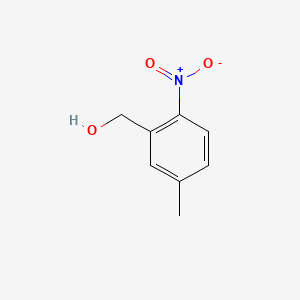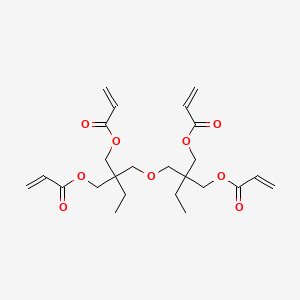
Ditrimethylolpropane tetraacrylate
Descripción general
Descripción
Ditrimethylolpropane tetraacrylate (Di-TMPTTA) is a multifunctional acrylic monomer that can be polymerized by free radicals . It is known for its high crosslink density and offers climate resistance, chemical resistance, hardness, heat resistance, abrasion resistance, fast curing, low skin irritation, and adhesive force .
Molecular Structure Analysis
The molecular formula of Ditrimethylolpropane tetraacrylate is C24H34O9, and its molecular weight is 466.53 . The exact structure is not provided in the search results.Chemical Reactions Analysis
Ditrimethylolpropane tetraacrylate is known for its high crosslink density . This suggests that it can participate in crosslinking reactions, which are crucial in the formation of polymers.Physical And Chemical Properties Analysis
Ditrimethylolpropane tetraacrylate is a liquid at 20°C . It has a refractive index of 1.479 and a density of 1.101 g/mL at 25°C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Catalytic Synthesis
Ditrimethylolpropane Tetraacrylate (Di-TMPTA) is produced through a reaction involving dual-trimethylopropane (Di-TMP) and acrylic acid, with cation exchange resin acting as a catalyst. Research has explored optimal synthesis conditions and characterized the product through techniques like IR, NMR, and HPLC (Liu Yu, 2011).
Optical and Thermomechanical Properties
Di-TMPTA has been investigated for its role in enhancing the refractive index and thermomechanical properties of doped polyfunctional acrylate copolymers. This application is particularly relevant for the fabrication of polymer waveguides (T. Hanemann & K. Honnef, 2018).
UV-Curable Coatings
Di-TMPTA is utilized in the synthesis of UV-curable acrylic resins, with research focused on optimizing the synthesis process and evaluating its curing speed compared to trimethylolpropane triacrylate (Wei Jiang, F. Jin, & Soojin Park, 2012).
Gel Polymer Electrolyte
A study on Di-TMPTA-based gel polymer electrolyte (GPE) demonstrated its stability and good performance in lithium-ion polymer batteries, highlighting its potential in energy storage technologies (Hyun-Soo Kim & S. Moon, 2005).
Crosslinking Agent
Di-TMPTA serves as a crosslinking agent in the modification of polymers such as hydroxy-terminated polybutadiene, influencing their solubility and swelling properties (Clarice M. B. Macedo et al., 2004).
Polarity Tuning in Polymers
In star-shaped polymers, Di-TMPTA is used to adjust the polarity of the polymer through thiol-ene chemistry, impacting properties like partition coefficients and demonstrating the versatility of this compound in polymer modification (M. Unverferth & M. Meier, 2014).
Photopolymerization
Di-TMPTA plays a significant role in the development of novel photoinitiating systems for acrylates, facilitating polymerization under LED irradiation and enabling applications in 3D printing (Yangyang Xu et al., 2020).
Mecanismo De Acción
Target of Action
Ditrimethylolpropane Tetraacrylate is a multifunctional acrylic monomer . It is primarily targeted towards free radicals, which are unstable atoms that can cause damage to cells, leading to illness and aging . Ditrimethylolpropane Tetraacrylate can be polymerized by these free radicals .
Mode of Action
The interaction of Ditrimethylolpropane Tetraacrylate with its targets involves a process known as polymerization . In this process, Ditrimethylolpropane Tetraacrylate molecules react with free radicals to form a polymer . This polymerization process results in a high crosslink density, which is a measure of the number of crosslinking sites per unit volume of a polymer .
Biochemical Pathways
The primary biochemical pathway affected by Ditrimethylolpropane Tetraacrylate is the free radical polymerization pathway . The polymerization of Ditrimethylolpropane Tetraacrylate by free radicals leads to the formation of a polymer with a high crosslink density . This can affect downstream processes such as the mechanical properties of the resulting polymer, including its hardness and heat resistance .
Pharmacokinetics
It is known that ditrimethylolpropane tetraacrylate is a viscous liquid at room temperature with very low volatility . It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Ditrimethylolpropane Tetraacrylate’s action primarily involve changes in the physical properties of the materials it is incorporated into. The polymerization of Ditrimethylolpropane Tetraacrylate results in a material with high crosslink density . This can lead to increased hardness, heat resistance, and chemical resistance in the resulting material .
Action Environment
The action, efficacy, and stability of Ditrimethylolpropane Tetraacrylate can be influenced by various environmental factors. For instance, Ditrimethylolpropane Tetraacrylate is designed for use in ultraviolet and electron beam curing applications , suggesting that light and radiation conditions can impact its polymerization process. Furthermore, its stability may be affected by temperature, as it is a liquid at room temperature .
Safety and Hazards
Propiedades
IUPAC Name |
[2-[2,2-bis(prop-2-enoyloxymethyl)butoxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O9/c1-7-19(25)30-15-23(11-5,16-31-20(26)8-2)13-29-14-24(12-6,17-32-21(27)9-3)18-33-22(28)10-4/h7-10H,1-4,11-18H2,5-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMBQHTWUBGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(CC)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103315-68-0 | |
| Record name | 2-Propenoic acid, 1,1′-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103315-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7072969 | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ditrimethylolpropane tetraacrylate | |
CAS RN |
94108-97-1 | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[2,2-bis[[(1-oxoallyl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITRIMETHYLOLPROPANE TETRAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Z96A58MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)
